molecular formula C22H17ClF3N5O2 B2669461 N-(5-chloro-2-methylphenyl)-4-[5-(piperidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]thiophene-2-sulfonamide CAS No. 1189683-58-6

N-(5-chloro-2-methylphenyl)-4-[5-(piperidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]thiophene-2-sulfonamide

Cat. No. B2669461
CAS RN: 1189683-58-6
M. Wt: 475.86
InChI Key: OXQZKMLHPLIZBA-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-4-[5-(piperidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C22H17ClF3N5O2 and its molecular weight is 475.86. The purity is usually 95%.
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Scientific Research Applications

Selective Ligand Design for Receptor Targeting

N-alkylated arylsulfonamide derivatives of (aryloxy)ethyl piperidines have been investigated for their potential as selective ligands for the 5-HT7 receptor, demonstrating the strategic approach to designing compounds for specific receptor targeting. This includes the identification of compounds with distinct antidepressant-like and pro-cognitive properties, suggesting their utility in CNS disorder treatment (Canale et al., 2016).

Antimicrobial and Anticancer Potential

The synthesis and evaluation of new heterocyclic compounds based on 1,3,4-oxadiazole and piperidine structures have demonstrated promising antimicrobial and anticancer activities. This includes the development of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids evaluated as anticancer agents, highlighting the therapeutic potential of such compounds in cancer treatment (Rehman et al., 2018). Additionally, the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides has been explored for their biological activities, including enzyme inhibition, which is critical for the development of new therapeutic agents (Khalid et al., 2016).

Drug Discovery and Molecular Docking Studies

Research has also focused on the docking simulations and primary assessment of benzene sulfonamide pyrazole oxadiazole derivatives as potential antimicrobial and antitubercular agents. Molecular docking studies help in understanding the interaction between synthesized compounds and biological targets, providing insights into their potential as therapeutic agents (Shingare et al., 2022).

Alzheimer’s Disease Treatment

The synthesis of new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives has been targeted as potential drug candidates for Alzheimer’s disease treatment. This research emphasizes the importance of creating new compounds with the potential to address neurodegenerative diseases, showcasing the therapeutic applications of such chemical structures (Rehman et al., 2018).

properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClF3N5O2/c1-12-3-4-14(9-13(12)2)18-7-8-19-29-30(21(33)31(19)28-18)11-20(32)27-15-5-6-17(23)16(10-15)22(24,25)26/h3-10H,11H2,1-2H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXQZKMLHPLIZBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C(=NN(C3=O)CC(=O)NC4=CC(=C(C=C4)Cl)C(F)(F)F)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClF3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methylphenyl)-4-[5-(piperidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]thiophene-2-sulfonamide

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